

Physical and chemical properties of Crenatoside

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Crenatoside: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crenatoside is a phenylethanoid glycoside, a class of naturally occurring water-soluble compounds characterized by a core structure of a phenethyl alcohol moiety attached to a β-glucopyranose. First isolated from the aerial parts of Orobanche crenata, Crenatoside has since been identified in other plant species, including Plantago depressa and Cistanche tubulosa.[1] As a member of the phenylethanoid glycoside family, Crenatoside is of significant interest to the scientific community due to the diverse and potent biological activities associated with this class of compounds, including antioxidant, anti-inflammatory, neuroprotective, and antiviral properties.[2][3][4][5][6][7][8] This technical guide provides a detailed overview of the known physical and chemical properties of Crenatoside, experimental protocols for its study, and insights into its potential mechanisms of action.

Physical and Chemical Properties

The structural and physicochemical properties of **Crenatoside** are summarized in the tables below. This data is essential for its extraction, purification, and characterization, as well as for understanding its pharmacokinetic and pharmacodynamic profiles.

Table 1: General and Structural Properties of Crenatoside



Property	Value	Source
Molecular Formula	C29H34O15	[1]
Molecular Weight	622.6 g/mol	[1]
CAS Number	61276-16-2	[1]
IUPAC Name	[(2S,4aR,6R,7R,8S,8aR)-2- (3,4-dihydroxyphenyl)-6- (hydroxymethyl)-8- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxy-3,4a,6,7,8,8a- hexahydro-2H-pyrano[2,3-b][4] [9]dioxin-7-yl] (E)-3-(3,4- dihydroxyphenyl)prop-2- enoate	[1]
Synonyms	Crenatoside, RefChem:919178, CHEMBL451273, C10481, HY- N12710	[1]

Table 2: Computed Physicochemical Properties of Crenatoside



Property	Value	Source
XLogP3	-0.6	PubChem
Hydrogen Bond Donor Count	9	PubChem
Hydrogen Bond Acceptor Count	15	PubChem
Rotatable Bond Count	9	PubChem
Exact Mass	622.18977037	PubChem
Monoisotopic Mass	622.18977037	PubChem
Topological Polar Surface Area	234 Ų	PubChem
Heavy Atom Count	44	PubChem
Complexity	1180	PubChem

Table 3: Spectroscopic Data for Crenatoside (Predicted & Representative)

While a complete, experimentally verified dataset for **Crenatoside** is not readily available in a single source, the following represents typical chemical shifts for the core moieties of phenylethanoid glycosides.

¹ H-NMR (Predicted)	¹³ C-NMR (Predicted)
Proton	δ (ppm)
Aromatic Protons	6.5 - 7.5
Vinylic Protons	6.2 - 7.6
Anomeric Protons	4.3 - 5.5
Sugar Protons	3.2 - 4.5
Methylene Protons (Phenylethyl)	~2.8
Methyl Protons (Rhamnose)	~1.2



Mass Spectrometry Fragmentation (Predicted): In Electrospray Ionization Mass Spectrometry (ESI-MS), **Crenatoside** is expected to exhibit fragmentation patterns typical of phenylethanoid glycosides. Key fragmentation events would include the neutral loss of the caffeoyl moiety, and glycosidic cleavages resulting in the loss of the rhamnose and glucose units.

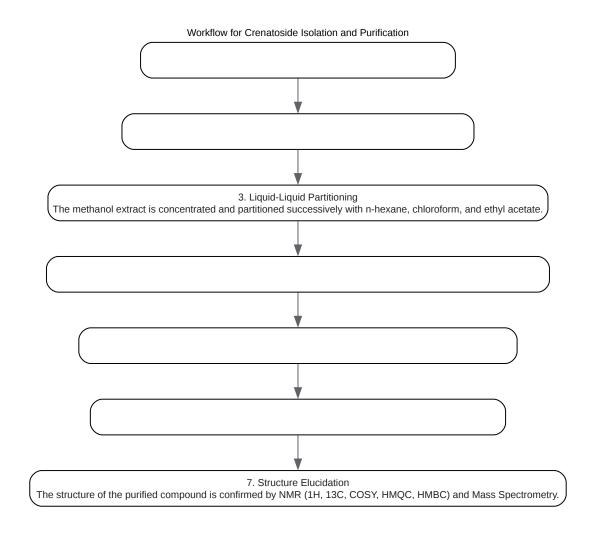
Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of **Crenatoside**. These are representative methods based on studies of **Crenatoside** and related phenylethanoid glycosides.

Isolation and Purification of Crenatoside from Orobanche crenata

This protocol describes a typical procedure for the extraction and chromatographic purification of **Crenatoside**.





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Workflow for Crenatoside Isolation and Purification

Characterization by HPLC-MS/MS



High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is a powerful tool for the identification and quantification of **Crenatoside** in complex mixtures.

- Chromatographic System: A typical setup would involve a C18 reversed-phase column.
- Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is commonly used.
- Mass Spectrometry: An electrospray ionization (ESI) source is used, often in negative ion mode.
- Detection: Full scan mode is used for initial identification, followed by Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring the transitions from the precursor ion to characteristic product ions.

Anti-Zika Virus Activity Assay

The antiviral activity of **Crenatoside** against the Zika virus can be assessed using a cytopathic effect (CPE) inhibition assay.[10][11][12][13]

- Cell Culture: Vero cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
- Infection: The cell culture medium is removed, and the cells are infected with Zika virus at a specific multiplicity of infection (MOI).
- Treatment: After a viral adsorption period, the virus-containing medium is removed, and fresh medium containing serial dilutions of **Crenatoside** is added to the wells.
- Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of CPE.
- Quantification of CPE: Cell viability is assessed using a colorimetric assay, such as the MTT assay. The absorbance is read using a microplate reader.
- Data Analysis: The 50% effective concentration (EC₅₀) is calculated by plotting the percentage of cell viability against the concentration of Crenatoside.



Biological Activities and Signaling Pathways

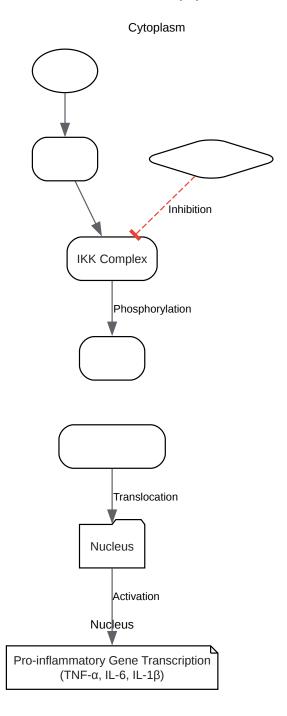
Phenylethanoid glycosides, including **Crenatoside**, are known to possess a wide range of pharmacological activities, with anti-inflammatory and antioxidant effects being particularly prominent.[2][5][7][8][9] These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway is a central regulator of inflammation. [14][15][16][17][18] In response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the NF- κ B p65/p50 heterodimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for cytokines like TNF- α , IL-6, and IL-1 β . Phenylethanoid glycosides have been shown to inhibit this pathway by preventing the phosphorylation of I κ B α , thereby blocking the nuclear translocation of NF- κ B.[19]



Inhibition of the NF-кВ Pathway by Crenatoside



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Inhibition of the NF-кВ Pathway by **Crenatoside**

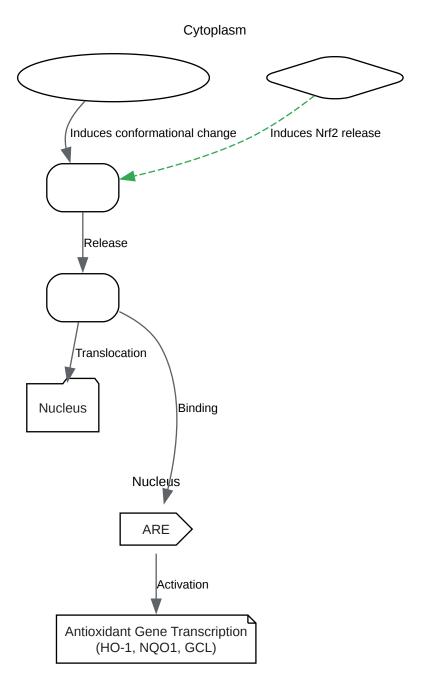


Antioxidant Activity: Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[20][21][22][23][24] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like phenylethanoid glycosides, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[3][19] These genes encode for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).



Activation of the Nrf2/ARE Pathway by Crenatoside



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Activation of the Nrf2/ARE Pathway by Crenatoside



Conclusion

Crenatoside, as a representative phenylethanoid glycoside, presents a promising scaffold for the development of novel therapeutics. Its demonstrated biological activities, likely mediated through the modulation of fundamental signaling pathways such as NF-kB and Nrf2, warrant further investigation. This technical guide provides a foundational resource for researchers in the field, summarizing the current knowledge of Crenatoside's physicochemical properties and offering a framework for its experimental study. Future research should focus on obtaining more detailed experimental data on its properties, elucidating the precise molecular mechanisms underlying its biological effects, and exploring its therapeutic potential in preclinical models.

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